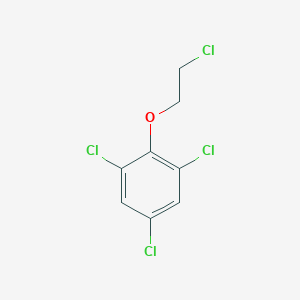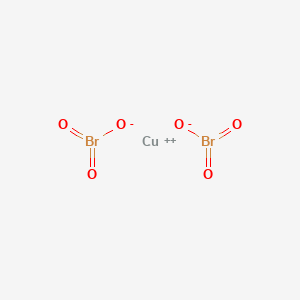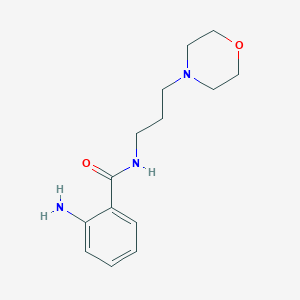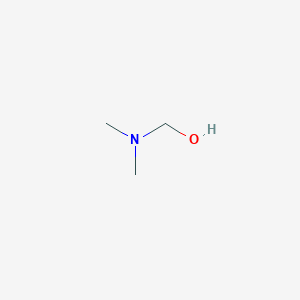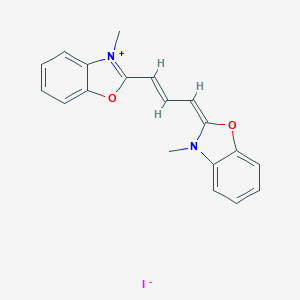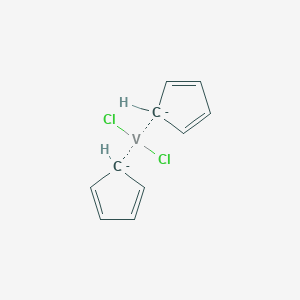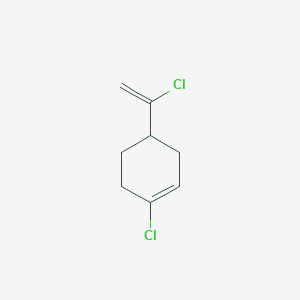
Cyclohexene, 1-chloro-4-(1-chloroethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is a chemical compound that is widely used in various scientific research applications. It is a colorless liquid with a pungent odor and has a molecular formula of C8H11Cl2. This compound is synthesized through a complex chemical process and has various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is not fully understood. However, studies have shown that the compound acts as a reactive intermediate in various chemical reactions. It is believed to undergo addition reactions with various nucleophiles such as water, alcohols, and amines. The compound is also known to undergo oxidation reactions, which result in the formation of various organic compounds.
Biochemische Und Physiologische Effekte
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- has various biochemical and physiological effects. Studies have shown that the compound has toxic effects on various organisms such as bacteria, fungi, and plants. The compound is also known to have mutagenic and carcinogenic effects on animals. Additionally, the compound is known to cause skin irritation and respiratory problems in humans.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- has various advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, which makes it ideal for use in various chemical reactions. However, the compound is toxic and requires special handling and disposal procedures. Additionally, the compound is unstable and can decompose under certain conditions, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are various future directions for the study of Cyclohexene, 1-chloro-4-(1-chloroethenyl)-. One future direction is the development of new synthetic methods for the compound. Researchers can explore new catalysts and reaction conditions to improve the yield and purity of the compound. Another future direction is the study of the mechanism of action of the compound. Researchers can use advanced analytical techniques such as spectroscopy and microscopy to gain a better understanding of the compound's reactivity and behavior. Additionally, researchers can explore the potential applications of the compound in various fields such as medicine, agriculture, and materials science.
Conclusion:
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is a chemical compound that is widely used in various scientific research applications. The compound is synthesized through a complex chemical process and has various biochemical and physiological effects. While the compound has advantages for use in lab experiments, it also has limitations and requires special handling procedures. There are various future directions for the study of Cyclohexene, 1-chloro-4-(1-chloroethenyl)-, and researchers can explore new synthetic methods, study the mechanism of action, and explore potential applications in various fields.
Synthesemethoden
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is synthesized through a complex chemical process. The synthesis method involves the reaction of cyclohexene with chlorine gas in the presence of a catalyst. The reaction results in the formation of 1-chloro-4-(1-chloroethenyl)-cyclohexene. The compound is then purified through various techniques such as distillation, recrystallization, and chromatography.
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is widely used in various scientific research applications. It is used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. The compound is also used in the development of new materials such as liquid crystals, surfactants, and adhesives. Additionally, Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is used in the study of chemical reactions and mechanisms.
Eigenschaften
CAS-Nummer |
13547-06-3 |
|---|---|
Produktname |
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- |
Molekularformel |
C8H10Cl2 |
Molekulargewicht |
177.07 g/mol |
IUPAC-Name |
1-chloro-4-(1-chloroethenyl)cyclohexene |
InChI |
InChI=1S/C8H10Cl2/c1-6(9)7-2-4-8(10)5-3-7/h4,7H,1-3,5H2 |
InChI-Schlüssel |
RRBHRPHCJASXKZ-UHFFFAOYSA-N |
SMILES |
C=C(C1CCC(=CC1)Cl)Cl |
Kanonische SMILES |
C=C(C1CCC(=CC1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)
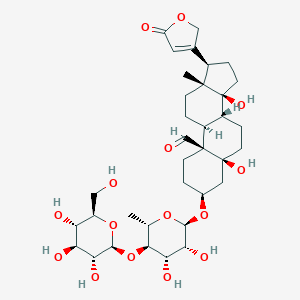
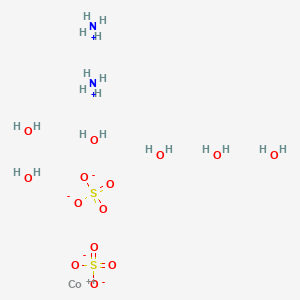
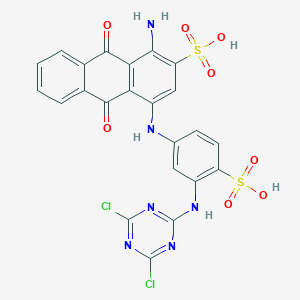
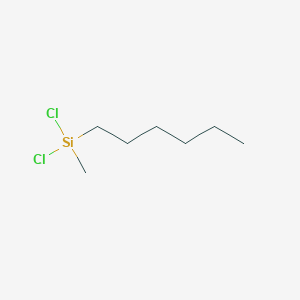
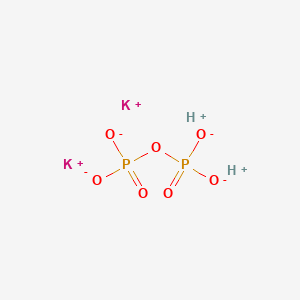
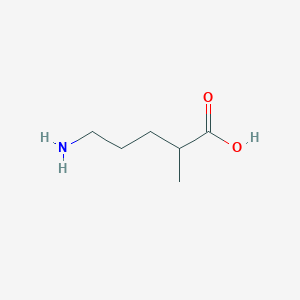
![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)
